molecular formula C12H10O4 B12903157 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid CAS No. 37744-70-0

5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid

Katalognummer: B12903157
CAS-Nummer: 37744-70-0
Molekulargewicht: 218.20 g/mol
InChI-Schlüssel: MXGDSMIDTNTQIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan derivatives and phenyl compounds.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Mn3Fe7 for oxidation , reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound can yield 5-formyl furan-2-carboxylic acid, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the compound can form stable interactions with enzyme active sites, enhancing its catalytic efficiency . These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of specific cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties

Eigenschaften

CAS-Nummer

37744-70-0

Molekularformel

C12H10O4

Molekulargewicht

218.20 g/mol

IUPAC-Name

5-[hydroxy(phenyl)methyl]furan-3-carboxylic acid

InChI

InChI=1S/C12H10O4/c13-11(8-4-2-1-3-5-8)10-6-9(7-16-10)12(14)15/h1-7,11,13H,(H,14,15)

InChI-Schlüssel

MXGDSMIDTNTQIE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC(=CO2)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.